Product packaging for Boc-homo-L-tyrosine(Cat. No.:CAS No. 198473-94-8)

Boc-homo-L-tyrosine

Cat. No.: B596220
CAS No.: 198473-94-8
M. Wt: 295.335
InChI Key: CDPGKTTZDRPESV-LBPRGKRZSA-N
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Description

Significance of Unnatural Amino Acids as Building Blocks in Chemical Biology

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common protein-coding amino acids. Their incorporation into peptides and proteins is a powerful strategy in chemical biology to create molecules with novel properties and functions. frontiersin.orgeuropa.eu The introduction of UAAs can enhance the stability, bioactivity, and structural diversity of natural peptides and proteins. rsc.org This has significant implications for drug discovery and the development of new biomaterials. chemimpex.com

The ability to introduce UAAs with unique side chains—such as those that are photoactivatable, fluorescent, or contain heavy atoms—provides a means to study protein structure and function in new ways. nih.gov Researchers can investigate protein folding, protein-protein interactions, and the localization of proteins within cells with greater precision. nih.gov Furthermore, the use of UAAs is central to the expansion of the genetic code, a field of research that aims to increase the number of amino acids that can be incorporated into proteins by living organisms. frontiersin.org This has the potential to generate semi-synthetic organisms with enhanced functionalities. frontiersin.org

Structural Characteristics and Stereochemical Considerations of Homo-L-Tyrosine Analogs

Homo-L-tyrosine is an analog of the natural amino acid L-tyrosine, featuring an additional methylene (B1212753) group in its side chain. This extension of the carbon backbone differentiates it from its natural counterpart and influences its conformational properties. The "L" designation refers to the stereochemistry at the alpha-carbon, which is a critical determinant of the three-dimensional structure of peptides and proteins into which it is incorporated.

The structure of L-tyrosine consists of a central carbon atom (the α-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain (a p-hydroxyphenylmethyl group). In its zwitterionic form, which is prevalent at physiological pH, the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). nih.gov The phenolic hydroxyl group on the aromatic ring is another key functional group that can participate in various chemical interactions.

Analogs of homo-L-tyrosine can be synthesized with various modifications to the aromatic ring, the amino group, or the carboxyl group. mdpi.com For instance, the phenolic hydroxyl group can be modified, or substituents can be added to the aromatic ring. rsc.org These structural changes can alter the molecule's physicochemical properties, such as its hydrophobicity and electronic character, which in turn can affect how it interacts with biological targets. chemimpex.com The stereochemistry of these analogs is crucial, as biological systems are often highly sensitive to the spatial arrangement of atoms.

Evolution of Boc-homo-L-tyrosine Applications in Advanced Chemical Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, a field that has evolved significantly since its inception. This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient construction of peptide chains on a solid support. iris-biotech.de In SPPS, the Boc group protects the N-terminus of the growing peptide chain, preventing it from reacting while the next amino acid is coupled to the C-terminus. The Boc group can be selectively removed under acidic conditions to allow for the next coupling step. peptide.com

The use of Boc-protected amino acids like this compound has been instrumental in the synthesis of complex peptides and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as increased stability against enzymatic degradation. The incorporation of unnatural amino acids like homo-L-tyrosine can lead to peptides with enhanced biological activity and receptor-binding affinity. chemimpex.com

Beyond peptide synthesis, this compound serves as a versatile scaffold for the creation of a wide range of fine chemicals and research compounds. biosynth.com Its unique structure makes it a valuable starting material for the synthesis of complex organic molecules with potential applications in materials science and medicinal chemistry. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO5 B596220 Boc-homo-L-tyrosine CAS No. 198473-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPGKTTZDRPESV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654299
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198473-94-8
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Boc Homo L Tyrosine and Its Derivatization

Asymmetric Synthesis Approaches to Homo-L-Tyrosine

The critical challenge in synthesizing homo-L-tyrosine lies in establishing the stereocenter at the α-carbon with the desired (S)-configuration. Chemists have developed several sophisticated strategies to achieve this, broadly categorized into methods that create the stereocenter enantioselectively and those that utilize pre-existing chirality from natural sources.

Enantioselective Synthesis Strategies and Chiral Induction

Enantioselective synthesis involves the conversion of an achiral or racemic starting material into a chiral product, where one enantiomer is formed in excess. This is often achieved using chiral catalysts, reagents, or auxiliaries that create a diastereomeric transition state, thereby lowering the activation energy for the formation of one enantiomer over the other.

One prominent strategy is the asymmetric hydrogenation of a suitable prochiral precursor. For instance, α-enamido esters or dehydroamino acid derivatives can be hydrogenated using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). The catalyst coordinates to the substrate in a specific geometry, directing hydrogen delivery to one face of the double bond, thus establishing the desired stereocenter with high enantiomeric excess (ee).

Another powerful approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct a stereoselective transformation, and are subsequently removed. Evans' oxazolidinone auxiliaries are a classic example. An N-acylated oxazolidinone can be enolized and then reacted with an electrophile. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the opposite face, leading to a new stereocenter with a predictable configuration. Subsequent hydrolysis removes the auxiliary, yielding the chiral carboxylic acid.

A practical enantioselective synthesis of a homo-tyrosine derivative has been demonstrated through the Michael addition of an organocuprate to a chiral nitroalkene, achieving high diastereoselectivity. The stereochemistry is controlled by the existing stereocenter on the starting material, which acts as an internal chiral auxiliary.

StrategyChiral InfluenceTypical Reagents/CatalystsEnantiomeric Excess (ee)
Asymmetric HydrogenationChiral LigandRh(I)-DuPhos, Ru(II)-BINAP>95%
Chiral AuxiliaryAuxiliary ShieldingEvans' Oxazolidinones, Schöllkopf's Bis-lactim Ethers>98% (de)
Catalytic AlkylationChiral Phase-Transfer CatalystCinchona alkaloid derivatives90-99%

Utilization of Chiral Pool Precursors for Homo-L-Tyrosine Analogs

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. Synthesizing new chiral molecules from these precursors is an efficient strategy as the initial stereochemistry is already set.

L-glutamic acid and L-aspartic acid are common starting points for the synthesis of various amino acid analogs, including homo-L-tyrosine. A general route involves the homologation of a protected amino acid, which adds an extra carbon atom to the molecule. The Arndt-Eistert reaction is a classic method for this one-carbon chain extension of a carboxylic acid. For example, a suitably protected L-tyrosine derivative (with its α-amino and phenolic hydroxyl groups masked) can be converted to its acid chloride. Reaction with diazomethane (B1218177) yields a diazoketone, which upon treatment with a silver catalyst (Wolff rearrangement) in the presence of water, rearranges to form the homologated carboxylic acid, which would be a protected form of homo-L-tyrosine.

Alternatively, a precursor like L-aspartic acid can be chemically modified. Its side-chain carboxylic acid can be selectively reduced to an alcohol, converted to a leaving group (like a tosylate or iodide), and then displaced by a suitable organometallic reagent, such as a p-alkoxy-substituted phenethyl cuprate, to construct the homo-tyrosine side chain. Throughout these multi-step sequences, the original stereocenter from the starting amino acid is retained.

Protecting Group Chemistry in N-Boc-homo-L-tyrosine Synthesis

Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The Boc group is one of the most widely used protecting groups for amines due to its stability under many reaction conditions and its facile, selective removal.

Role of the Boc Protecting Group in Amino Acid Functionalization

The primary role of the Boc group is to decrease the nucleophilicity and basicity of the α-amino group of homo-L-tyrosine. nbinno.com This protection is crucial for several reasons:

Preventing Self-Coupling: During peptide synthesis, where the carboxylic acid of one amino acid is activated to react with the amine of another, the Boc group prevents the amine of the activated amino acid from reacting with another molecule of itself.

Enabling Side-Chain Modification: It allows for selective chemical transformations on the carboxylic acid or the phenolic side chain without interference from the α-amino group.

Improving Solubility: The bulky, lipophilic tert-butyl group can enhance the solubility of amino acid derivatives in organic solvents commonly used in synthesis.

The standard method for introducing the Boc group is by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The mechanism involves the nucleophilic attack of the neutral amino group on one of the electrophilic carbonyls of Boc₂O. This generates a tetrahedral intermediate which collapses, expelling a tert-butoxycarbonate anion. This anion is unstable and decomposes into carbon dioxide and a tert-butoxide anion, which then deprotonates the ammonium (B1175870) intermediate to yield the final N-Boc protected product. commonorganicchemistry.comcommonorganicchemistry.com

Selective Deprotection Techniques and their Mechanistic Analysis

The key advantage of the Boc group is its lability under acidic conditions, while being stable to bases, nucleophiles, and catalytic hydrogenation. total-synthesis.com This orthogonality allows for its selective removal in the presence of other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile).

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgcommonorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond to release the stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.com The carbamic acid is highly unstable and rapidly decarboxylates (loses CO₂) to liberate the free amine, which is typically protonated by the excess acid to form an ammonium salt. commonorganicchemistry.comchemistrysteps.com

Deprotection Mechanism with TFA:

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

C-O Bond Cleavage: The protonated intermediate fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid.

Decarboxylation: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide gas.

Protonation: The liberated amine is protonated by the acidic medium to form the corresponding ammonium salt.

The tert-butyl cation generated can potentially act as an alkylating agent, leading to side reactions with nucleophilic residues like tryptophan or methionine. To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (B1312306) are often added to the deprotection mixture to trap the cation. wikipedia.org Other acidic reagents for Boc removal include HCl in methanol (B129727) or dioxane, and various Lewis acids (e.g., ZnBr₂, AlCl₃), which can offer different levels of selectivity. wikipedia.orgjk-sci.com

Advanced Functionalization and Side-Chain Modifications of Boc-homo-L-tyrosine

With the α-amino group securely protected by the Boc group, the phenolic hydroxyl group on the side chain of this compound becomes a prime target for further chemical modification. These modifications are used to create probes, introduce labels, or synthesize complex peptide analogs and natural product precursors.

A common modification is the alkylation of the phenolic hydroxyl group to form an ether. This is typically achieved under basic conditions using an alkyl halide. For example, reacting this compound with an alkyl bromide in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) yields the corresponding O-alkylated derivative. acs.org This strategy has been used to attach various functional groups, including fluorescent tags or long aliphatic chains.

Another strategy involves protecting the hydroxyl group itself with a different, orthogonal protecting group. For instance, an allyl ether can be formed by reacting the phenol (B47542) with allyl bromide. The allyl group is stable to the acidic conditions used for Boc removal but can be selectively cleaved later using palladium catalysis, providing additional synthetic flexibility.

Regioselective Derivatization of the Aromatic Side Chain

The phenolic side chain of this compound offers a versatile handle for chemical modifications. Regioselective derivatization of the aromatic ring allows for the introduction of various functional groups, which can modulate the compound's properties or serve as attachment points for other molecules.

Halogenation: The aromatic ring of tyrosine and its derivatives can be regioselectively halogenated. For instance, iodination can be achieved using reagents like N-iodosuccinimide, leading to the introduction of iodine atoms at the ortho positions to the hydroxyl group. The degree of halogenation can often be controlled by the stoichiometry of the halogenating agent. rsc.org

Nitration: The phenolic ring is susceptible to electrophilic nitration. Reaction with nitric acid, typically in the presence of a catalyst or under controlled conditions, can introduce a nitro group onto the aromatic ring, primarily at the ortho positions. psu.edu The nitro group can subsequently be reduced to an amine, providing a point for further functionalization.

The following table summarizes common regioselective derivatization reactions applicable to the aromatic side chain of this compound.

ReactionReagents and ConditionsPosition of DerivatizationIntroduced Functional Group
IodinationN-Iodosuccinimide (NIS)Ortho to -OH-I
BrominationN-Bromosuccinimide (NBS)Ortho to -OH-Br
NitrationNitric acid (HNO3)Ortho to -OH-NO2
Table 2: Examples of Regioselective Derivatization of the Phenolic Ring.

Introduction of Spectroscopic Probes and Bioconjugation Handles

The ability to attach spectroscopic probes and bioconjugation handles to this compound is crucial for its application in chemical biology and materials science. These modifications enable the tracking of molecules in biological systems and the construction of complex molecular architectures.

Fluorescent Labeling: Fluorescent dyes can be introduced onto the aromatic side chain of this compound. One approach involves the synthesis of derivatives with extended π-conjugation, which can impart intrinsic fluorescence. nih.gov Alternatively, a common strategy is the coupling of a fluorophore to the phenolic hydroxyl group or to a functional group introduced on the aromatic ring. For example, a fluorescently labeled this compound analog could be synthesized by reacting a halogenated derivative with a fluorescent molecule via a cross-coupling reaction. rsc.org

Bioconjugation Handles: For bioconjugation, functional groups that can undergo specific and efficient "click" chemistry reactions are often introduced. For example, an azide (B81097) or alkyne group can be installed on the aromatic side chain. These groups can then be used to attach the this compound to other molecules, such as peptides or proteins, that bear the complementary functional group. This allows for the site-specific labeling and modification of biomolecules.

Biocatalytic and Chemoenzymatic Synthesis of Homo-Tyrosine Derivatives

Biocatalytic and chemoenzymatic methods offer attractive alternatives to purely chemical syntheses, often providing high stereoselectivity and milder reaction conditions.

Enzyme-Mediated Routes to L-Tyrosine and its Homologs

Enzymes, with their inherent chirality and high specificity, are powerful tools for the synthesis of enantiomerically pure amino acids. While the direct enzymatic synthesis of L-homo-tyrosine is not as commonly reported as that of L-tyrosine, the substrate promiscuity of some enzymes can be exploited for this purpose.

Transaminases (TAs): Transaminases catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.gov While many transaminases are specific for α-keto acids, some ω-transaminases exhibit broader substrate specificity and can accept larger substrates. researchgate.net An engineered transaminase with a modified active site could potentially be used for the asymmetric synthesis of L-homo-tyrosine from a corresponding keto-acid precursor. dongguk.edufrontiersin.org

The general reaction scheme for a transaminase-catalyzed synthesis is shown in the table below.

Enzyme ClassReaction TypeSubstratesProduct
Transaminase (TA)Asymmetric AminationKeto-acid precursor of homo-tyrosine, Amino donor (e.g., L-alanine)L-homo-tyrosine
Table 3: Transaminase-Catalyzed Synthesis of L-homo-tyrosine.

Tyrosine Aminotransferase and Tyrosine Phenol Lyase Applications

Tyrosine Aminotransferase (TAT): This enzyme is primarily involved in the catabolism of tyrosine, converting it to 4-hydroxyphenylpyruvate. While its natural substrate is L-tyrosine, studies on the substrate specificity of TAT from various organisms could reveal its potential for accepting L-homo-tyrosine as a substrate, or for the reverse reaction to synthesize L-homo-tyrosine from its keto-acid precursor.

Tyrosine Phenol Lyase (TPL): TPL is a versatile enzyme that can catalyze the reversible α,β-elimination of L-tyrosine to phenol, pyruvate (B1213749), and ammonia. wikipedia.org The reverse reaction, the synthesis of L-tyrosine from these precursors, is also possible. Importantly, TPL has been shown to accept a variety of phenol derivatives as substrates, leading to the synthesis of various L-tyrosine analogs. nih.govrsc.org It is plausible that by using a substituted phenol and a homologated pyruvate analog, TPL could be used to synthesize L-homo-tyrosine or its derivatives. The substrate specificity of TPL for tyrosine homologues has been investigated, suggesting that while they may act as inhibitors, they can bind to the active site. researchgate.net

The following table outlines the potential applications of these enzymes in the synthesis of homo-tyrosine derivatives.

EnzymeNatural ReactionPotential Application for Homo-Tyrosine SynthesisKey Substrates for Synthesis
Tyrosine Aminotransferase (TAT)L-Tyrosine + α-Ketoglutarate ⇌ 4-Hydroxyphenylpyruvate + L-GlutamateAsymmetric synthesis of L-homo-tyrosine.4-Hydroxy-phenyl-α-ketobutyrate, Amino donor
Tyrosine Phenol Lyase (TPL)L-Tyrosine ⇌ Phenol + Pyruvate + AmmoniaSynthesis of L-homo-tyrosine from a modified phenol and pyruvate analog.Substituted phenol, Homopyruvate, Ammonia
Table 4: Potential Enzymatic Routes to Homo-Tyrosine Derivatives.

Boc Homo L Tyrosine in Peptide and Peptidomimetic Chemistry

Incorporation of Boc-homo-L-tyrosine into Peptide Sequences via Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, prized for its efficiency and control. peptide.com The Boc strategy, one of the two primary approaches in SPPS, involves the use of the acid-labile tert-butyloxycarbonyl group to protect the α-amino group of the incoming amino acid. google.com The process consists of repeated cycles of deprotection, neutralization, and coupling of protected amino acids to a growing chain anchored to a solid resin support. google.comchempep.com

This compound is seamlessly integrated into this workflow. The synthesis begins with the attachment of the first Boc-protected amino acid to a resin, such as a Merrifield or PAM resin. chempep.com Following this, the Boc group is removed, typically with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). google.comchempep.com The subsequent coupling of this compound, or any other Boc-protected amino acid, is then carried out using activating reagents to form the new peptide bond. This cycle is repeated until the desired peptide sequence is complete. The incorporation of unnatural amino acids like homo-L-tyrosine is a key advantage of SPPS, allowing for the creation of peptides with tailored properties. qyaobio.com

Impact on Peptide Conformational Stability and Secondary Structure

The introduction of a homo-L-tyrosine residue into a peptide sequence can significantly influence its three-dimensional structure. The additional methylene (B1212753) group in the side chain extends its length, which can alter local backbone torsion angles and side-chain packing, thereby affecting the stability of secondary structures like α-helices and β-sheets.

Research indicates that the stability of secondary structures is a delicate balance of various non-covalent interactions. nih.gov While β-sheets are often slightly more stable than α-helices in the solid state, the incorporation of specific residues can shift this equilibrium. researchgate.net The longer, more flexible side chain of homo-L-tyrosine can disrupt the precise hydrogen-bonding patterns required for a stable α-helix or introduce favorable hydrophobic interactions that stabilize a β-sheet structure. rsc.org The homochirality (the use of only L-amino acids) is crucial for forming regular secondary structures; introducing a non-canonical yet homochiral residue like homo-L-tyrosine maintains this fundamental requirement while subtly tuning the conformational landscape. nih.gov Studies on peptides with modified residues show that even minor changes, such as extending a side chain, can impact the propensity to form specific secondary structures, which in turn affects the peptide's biological function. rsc.orgnih.gov

Table 1: Influence of Non-Canonical Amino Acid Incorporation on Peptide Secondary Structure

Modification Amino Acid Type Observed Effect on Secondary Structure Reference
Side Chain Elongation Homo-amino acids Can alter the stability of α-helices and β-sheets by modifying side-chain packing and hydrophobic interactions. rsc.orgnih.gov
Backbone N-methylation N-methyl amino acids Can disrupt hydrogen bonding, potentially destabilizing regular secondary structures but increasing enzymatic stability. qyaobio.com
Stereochemical Inversion D-amino acids Can act as a "helix breaker" or induce turns, significantly altering the peptide's global conformation. nih.gov
Constrained Side Chain Cyclic β-amino acids Promotes the formation of stable, ordered aggregates and can increase helicity. rsc.org

Modulation of Peptide Hydrophobicity and Membrane Permeability

Increased hydrophobicity is a critical factor for improving membrane permeability, a significant hurdle for many peptide-based drugs. nih.govresearchgate.net Peptides with higher hydrophobicity can more readily partition into the lipid bilayer of cell membranes, which can facilitate passive diffusion or other translocation mechanisms. nih.gov This enhanced interaction with the membrane core can lead to disruption of the lipid packing, cytoplasm leakage, and ultimately, cell death, a mechanism exploited by many antimicrobial peptides. acs.org However, this must be carefully balanced, as excessive hydrophobicity can lead to non-specific binding and toxicity, such as hemolysis. acs.org The ability to fine-tune hydrophobicity by incorporating residues like homo-L-tyrosine allows for the optimization of a peptide's therapeutic window, enhancing its ability to cross cell membranes while minimizing undesirable side effects. nih.govmdpi.com

Rational Design and Synthesis of Peptidomimetics Utilizing Homo-L-tyrosine Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govnih.gov The rational design of peptidomimetics often involves replacing or modifying specific amino acid residues to lock the molecule into its "bioactive conformation"—the precise three-dimensional shape required for binding to its biological target. nih.govresearchgate.net Homo-L-tyrosine serves as an excellent scaffold in this context, providing a platform for creating analogues with altered spatial arrangements and physicochemical properties. uq.edu.au

The synthesis of these molecules leverages the tools of organic chemistry, often combining principles of SPPS with solution-phase reactions to build complex, non-peptidic structures. uni-regensburg.denih.gov

Stereochemical Control in Peptidomimetic Design

Stereochemistry is a critical element in the design of bioactive molecules. The specific spatial arrangement of atoms, particularly at chiral centers, dictates how a molecule interacts with its target receptor. In peptidomimetics, controlling the stereochemistry of each component is paramount for achieving high affinity and selectivity. acs.org

The use of homo-L-tyrosine ensures that the stereocenter at the α-carbon retains the natural L-configuration. This is crucial because biological receptors are chiral and often exhibit a strong preference for one stereoisomer over another. However, peptidomimetic design also explores the use of D-amino acids or other non-natural stereoisomers to probe the conformational requirements of a receptor binding pocket. nih.govnih.gov For instance, replacing an L-amino acid with its D-enantiomer can induce a specific turn in the peptide backbone, which might be essential for activity. nih.gov The synthesis of peptidomimetics containing homo-L-tyrosine requires stereoselective methods to ensure that the desired configuration is obtained, as even small changes in stereochemistry can lead to a complete loss of biological activity. uni-regensburg.demdpi.com

Influence of Homo-L-tyrosine on Peptidomimetic Bioactivity and Selectivity

The ultimate goal of incorporating homo-L-tyrosine into a peptidomimetic is to positively influence its biological activity and selectivity. qyaobio.com Selectivity, the ability of a drug to bind to its intended target over other related targets, is a key determinant of its safety and efficacy. acs.org The extended side chain of homo-L-tyrosine can alter the binding profile of a peptidomimetic in several ways.

The additional length may allow the aromatic ring to access a deeper hydrophobic pocket within the receptor, forming more favorable van der Waals interactions and increasing binding affinity. nih.gov This change in binding mode can also enhance selectivity. If an off-target receptor has a shallower pocket, the longer homo-L-tyrosine side chain might create a steric clash, preventing binding and thus improving the selectivity profile of the peptidomimetic. Structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound, are essential for mapping these interactions and rationally designing molecules with optimal bioactivity and selectivity. acs.orgnih.gov The inclusion of residues like homo-L-tyrosine is a powerful tool in these studies, providing insights into the topographical and electronic requirements of the receptor binding site. nih.gov

Table 2: Research Findings on Peptidomimetics Containing Modified Tyrosine Analogues

Peptidomimetic Class Modification Key Finding Potential Implication Reference
Opioid Peptides Incorporation of constrained amino acids Can drastically enhance receptor subtype selectivity (e.g., for MOR vs. DOR). Design of analgesics with fewer side effects. nih.gov
STAT3 Inhibitors Replacement of pY+1 residue with Leu and pY+2 with cis-3,4-methanoProline Resulted in enhanced binding interaction and affinity for the Stat3 SH2 domain. Development of targeted anticancer therapeutics. nih.gov
Antimicrobial Peptides Substitution with hydrophobic residues Increased hydrophobicity correlates with enhanced antimicrobial activity by promoting membrane disruption. Creation of more potent antibiotics against resistant bacteria. acs.org
Enzyme Inhibitors Fluorination of tyrosine analogues Can enhance biological activity by altering electronic properties and binding interactions with the enzyme's active site. Design of more effective enzyme inhibitors for various diseases. acs.org

Cyclization Strategies for Constrained Peptides and Peptidomimetics Containing Homo-L-tyrosine

Linear peptides are often highly flexible and susceptible to degradation by proteases. Cyclization is a widely used strategy to overcome these limitations by introducing conformational constraints and protecting the peptide termini. nih.govnih.gov A variety of cyclization chemistries can be employed to create cyclic peptides and peptidomimetics, and the phenolic side chain of homo-L-tyrosine can potentially participate in or influence these reactions.

Common cyclization methods include:

Head-to-tail cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid. This is a non-trivial reaction that often requires high dilution or on-resin techniques to prevent intermolecular oligomerization. nih.govuni-kiel.de

Side-chain-to-side-chain cyclization: This strategy links the side chains of two amino acid residues within the peptide sequence. A classic example is the formation of a disulfide bridge between two cysteine residues. Other methods involve forming thioether bonds or using ring-closing metathesis. nih.gov

Head-to-side-chain or side-chain-to-tail cyclization: These approaches connect one of the peptide termini to an amino acid side chain. nih.gov

The presence of a homo-L-tyrosine residue can be leveraged in several cyclization strategies. The phenolic hydroxyl group, while not as nucleophilic as a thiol, can participate in certain reactions. For instance, head-to-side-chain cyclization can form a phenyl ester by reacting the C-terminal carboxyl group with the tyrosine phenol (B47542). nih.govfrontiersin.org More advanced methods involve cooperative macrocyclization, where an imine formed from a lysine (B10760008) side chain reacts with the ortho position of a nearby tyrosine residue to form a stable crosslink. nih.govrsc.org These strategies allow for the creation of constrained peptides with improved stability and defined conformations, which is essential for developing effective peptide-based therapeutics.

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation
This compound -
tert-butyloxycarbonyl Boc
Dichloromethane DCM
Trifluoroacetic acid TFA
L-tyrosine Tyr
Homo-L-tyrosine hTyr
Leucine Leu
Proline Pro
Cysteine Cys
Lysine Lys
Serine Ser
Threonine Thr
Phenylalanine Phe
Tryptophan Trp
Alanine Ala
Valine Val
Arginine Arg
Glutamine Gln
Methionine Met
Glycine Gly
Histidine His
Isoleucine Ile
Aspartic Acid Asp
Norleucine Nle
Ornithine Orn
Homocitrulline HoCit
Hydroxy proline Hyp
2-aminoisobutyric acid Aib
Norvaline Nva
2-aminohexanedioic acid Aad
2,3-diaminopropionic acid Dpr
Phenylglycine Phg
4-phosphono(difluoromethyl)phenylalanine CF2Pmp
N-pentylamine -
1-(3-dimethylamiopropyl)-3-ethylcarbodiimide hydrochloride EDCI
N-hydroxybenzotriazole HOBt
O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HATU
1H-hydroxy-7-azabenzotriazole HOAt
PyBOP -
Formaldehyde -

Development of Unnatural Amino Acid-Containing Peptides for Biological Probing

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for developing sophisticated biological probes. sigmaaldrich.comrsc.org These synthetic peptides, armed with unique functionalities, enable the investigation of complex biological processes that are often difficult to study using conventional methods. upenn.edupku.edu.cn By replacing natural amino acids with custom-designed counterparts, researchers can introduce spectroscopic labels, photo-crosslinkers, or other functionalities to probe protein structure, dynamics, and interactions with minimal perturbation to the native system. upenn.edupku.edu.cn this compound and its analogs are valuable building blocks in this endeavor, offering a scaffold that can be readily modified to create peptides tailored for specific biological investigations.

The rationale behind using UAAs as biological probes lies in their ability to introduce novel physicochemical properties into a peptide sequence. nih.gov These properties can range from altered fluorescence and unique vibrational signals to the ability to participate in bioorthogonal reactions. pku.edu.cnnih.gov For instance, the development of fluorescent UAA probes is of significant interest as they can be used in fluorescence spectroscopy and microscopy to study peptide-membrane interactions, protein folding, and ligand binding. upenn.edugla.ac.uk

A notable example of a tyrosine analog being used as a biological probe is the application of N-t-BOC-L-tyrosine tert-butyl ester (BTBE), a hydrophobic derivative of Boc-L-tyrosine, to investigate peroxynitrite-dependent reactions within red blood cell membranes. researchgate.net In this research, BTBE was successfully incorporated into the cell membrane and served as a probe to detect radical-driven reactions, such as tyrosine nitration and dimerization, initiated by peroxynitrite. researchgate.net This study highlights the utility of Boc-tyrosine derivatives in creating probes for studying oxidative stress and post-translational modifications in a biological context. researchgate.net

Furthermore, research into tyrosine-derived fluorescent amino acids has yielded probes with a broad range of emission wavelengths. rsc.orgrsc.org Scientists have synthesized novel fluorescent UAAs by extending the π-conjugation of L-tyrosine, creating stilbene (B7821643) and meta-phenylenevinylene backbones. rsc.orgrsc.org These amino acids, which can be incorporated into peptides using solid-phase peptide synthesis, exhibit emissions from the blue to the near-infrared spectrum and can be responsive to pH and redox changes, making them versatile probes for cellular imaging and studying stimuli-responsive processes. rsc.orgrsc.orgresearchgate.net

Another application involves the synthesis of peptides containing 3,5-difluorotyrosine, a tyrosinase-resistant mimic of tyrosine. nih.gov These peptides have been instrumental in profiling the substrate specificity of protein tyrosine phosphatases (PTPs), a critical family of enzymes in cellular signaling. nih.gov The use of this UAA allows for the development of robust screening assays to identify optimal PTP substrates. nih.gov

The development of peptides containing homo-aromatic tyrosine residues has also shown promise in targeting disease-related RNA structures. acs.org For example, homo-aromatic tyrosine peptides were synthesized and found to interact favorably and selectively with expanded CGG repeat RNAs associated with Fragile X-associated Tremor/Ataxia Syndrome (FXTAS). acs.org These findings suggest that peptides containing tyrosine analogs can be developed as potential therapeutic and diagnostic tools. acs.org

The following table summarizes key research findings in the development of unnatural amino acid-containing peptides for biological probing:

Unnatural Amino Acid/DerivativeApplicationKey Findings
N-t-BOC-L-tyrosine tert-butyl ester (BTBE)Probing peroxynitrite-dependent reactions in red blood cell membranesSuccessfully incorporated into the membrane; detected tyrosine nitration and dimerization, indicating peroxynitrite-derived radical reactions. researchgate.net
Fluorescent UAAs from diiodo-L-tyrosineCellular imaging and stimuli-responsive probesSynthesized UAAs with broad emission spectra (400-800 nm); incorporated into a cell-penetrating peptide to monitor internalization. rsc.orgrsc.org
3,5-DifluorotyrosineSubstrate profiling of protein tyrosine phosphatases (PTPs)Acted as a tyrosinase-resistant mimic of tyrosine, enabling the development of effective screening assays for PTP substrates. nih.gov
Homo-aromatic tyrosine peptidesTargeting disease-related RNAShowed selective and favorable interaction with expanded CGG repeat RNAs, suggesting therapeutic potential for FXTAS. acs.org

Medicinal Chemistry Applications and Drug Discovery Research with Boc Homo L Tyrosine

Design and Synthesis of Peptide-Based Therapeutics Incorporating Homo-L-tyrosine

The incorporation of Boc-homo-L-tyrosine into peptide sequences is a key strategy in the field of peptidomimetics, which aims to develop molecules that mimic the structure and function of natural peptides but with improved therapeutic characteristics. biosynth.com The tert-butyloxycarbonyl (Boc) protecting group on the amino function of homo-L-tyrosine facilitates its use in solid-phase peptide synthesis, allowing for the controlled and sequential assembly of amino acids into a desired peptide chain. This chemical handle is crucial for preventing unwanted side reactions during the synthesis process. The resulting peptides, containing the homo-L-tyrosine residue, can exhibit altered secondary structures and receptor interaction profiles compared to their natural counterparts.

Receptor Targeting and Ligand-Binding Enhancement

The subtle change in the side-chain length of homo-L-tyrosine compared to tyrosine can significantly impact the binding affinity and selectivity of a peptide for its target receptor. This is because the precise spatial arrangement of amino acid side chains is critical for optimal interaction with the binding pocket of a receptor. The additional methylene (B1212753) group in homo-L-tyrosine can allow the phenolic side chain to access different sub-pockets within the receptor, potentially leading to enhanced binding interactions.

For instance, in the development of inhibitors for receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), the precise positioning of aromatic residues is key for effective protein-protein interaction (PPI) inhibition. nih.govresearchgate.net Peptidomimetics designed to disrupt the dimerization of these receptors have shown that the chirality and structure of the amino acid residues, including those analogous to tyrosine, are critical for their antiproliferative activity. nih.gov The introduction of unnatural amino acids like homo-L-tyrosine can lead to peptidomimetics with improved binding affinity for the target receptor. researchgate.net For example, a peptidomimetic designed to inhibit HER2 dimerization, incorporating a β-amino acid, was found to bind to the HER2 extracellular domain. nih.gov The modification of opioid peptides with unnatural amino acids has also been shown to significantly increase their binding affinity to opioid receptors. jst.go.jp

Table 1: Examples of Peptides and Peptidomimetics Targeting Receptors

Compound/Peptide ClassTarget Receptor(s)Key FindingsReference(s)
Peptidomimetic (Cyclo(1,10)PpR(R)Anapa-FDDF-(R)-Anapa)R)EGFR-HER2, HER2-HER3Inhibited HER2:HER3 and EGFR:HER2 dimerization with an IC50 of 194 nM in HER2-expressing breast cancer cells. nih.gov
[L-Dmt¹]Enkephalinμ and δ opioid receptorsShowed 356-fold increased binding affinity at the μ receptor and 46-fold at the δ receptor compared to the parent peptide. jst.go.jp
Phage-display selected peptidesTyrosine Kinase ReceptorsPeptides can act as agonists or antagonists of receptor signaling by mimicking natural ligands. nih.govresearchgate.net
RGD-containing peptidesIntegrinsThe RGD motif targets integrins over-expressed on tumor blood vessels. mdpi.com

Strategies for Modulating Enzyme Inhibition Profiles

This compound can be incorporated into peptides to modulate their inhibitory activity against various enzymes. The altered side-chain length can influence how the peptide fits into the enzyme's active site, potentially leading to enhanced or more selective inhibition.

A key area of investigation is the development of inhibitors for tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis. researchgate.netnih.gov Overactivity of tyrosinase can lead to hyperpigmentation disorders. Peptides containing tyrosine or its analogs can act as competitive inhibitors by mimicking the natural substrate, L-tyrosine. Research has shown that even small peptides, such as di- and tripeptides containing tyrosine, can exhibit tyrosinase inhibitory activity. researchgate.net The incorporation of homo-L-tyrosine could offer a way to fine-tune the inhibitory potency. For example, a decapeptide, TH10, was found to strongly inhibit the monophenolase reaction of tyrosinase with an IC50 of 102 μM. researchgate.net

Another important class of enzymes targeted by tyrosine-containing peptides are protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling. nih.gov Inhibitors of PTPs, such as PTP1B, are being investigated as potential therapeutics for diabetes and obesity. acs.org Peptides containing phosphotyrosine (pTyr) or its mimetics can act as potent inhibitors. The replacement of tyrosine with homo-L-tyrosine in such peptides could alter their binding to the active site and their susceptibility to enzymatic degradation. For instance, a sulfoxide-cyclized pentapeptide containing L-3-(2-carboxyethyl)tyrosine exhibited an IC50 of 1.1 μM for the Grb2-SH2 domain. psu.edu

Table 2: Examples of Enzyme Inhibitory Peptides

Peptide/CompoundTarget EnzymeIC50 ValueReference(s)
TH10 (decapeptide)Mushroom Tyrosinase102 μM researchgate.net
Sulfoxide-cyclized pentapeptide (3c)Grb2-SH2 domain1.1 μM psu.edu
Linear hexameric peptideSrc Homology 2 (SH2) domain of PI3K6.5 μM nih.gov
Cyclized hexameric peptide analogSrc Homology 2 (SH2) domain of PI3K1.1 μM nih.gov
BimBH3-SM6 analog (S7)Protein Tyrosine Phosphatase 1B (PTP1B)45.36 nM acs.org

Therapeutic Potential in Anti-Cancer Research

The incorporation of unnatural amino acids like homo-L-tyrosine into peptides is a promising strategy in the development of novel anti-cancer agents. researchgate.netmdpi.com Anticancer peptides (ACPs) often function by disrupting the cell membranes of cancer cells or by interfering with intracellular signaling pathways. researchgate.netnih.govnih.gov The presence of hydrophobic and cationic residues is often crucial for their activity. nih.gov

While tyrosine itself may not be directly toxic to cancer cells, its inclusion in synthetic peptides can enhance cytotoxic activity. nih.govnih.gov The longer hydrophobic side chain of homo-L-tyrosine could potentially increase the peptide's ability to interact with and disrupt cancer cell membranes. Furthermore, the modification of peptides with chemical groups, such as phosphorylation at tyrosine residues, can inhibit STAT3 phosphorylation, leading to cancer cell death. nih.gov

Research on peptide amphiphiles has shown that a self-assembling molecule containing a tyrosine residue can be phosphorylated by overexpressed tyrosine kinases in cancer cells, leading to the formation of nanofibers that induce apoptosis. acs.org This approach demonstrates the potential of exploiting the biochemical differences between cancer and normal cells. A peptide amphiphile, C16-E4Y, exhibited selective cytotoxicity toward cancer cells overexpressing tyrosine kinases. acs.org

Table 3: Examples of Anticancer Peptides and Their Activities

PeptideCancer Cell Line(s)IC50 ValueReference(s)
Aurein 1.2Various human cancer cell linesModerate activity mdpi.com
L-K6Breast cancer (MCF-7)30.2 μM nih.gov
LL37Colorectal cancer (HCT116)40 μM nih.gov
FK-16Colorectal cancer (HCT116)30 μM nih.gov
C16-E4YA431 (epidermoid carcinoma)Dose-dependent cytotoxicity acs.org

Development of Antiviral Agents (e.g., Anti-Chikungunya Virus)

There is growing interest in the development of peptide-based antiviral agents. The Chikungunya virus (CHIKV), a mosquito-borne alphavirus, is a significant public health concern with no approved antiviral treatments. mdpi.comnih.govsemanticscholar.org Recent studies have identified dihalogenated L-tyrosine derivatives as effective inhibitors of CHIKV infection in vitro. mdpi.comresearchgate.net These compounds were found to interfere with various stages of the viral life cycle, including adhesion, internalization, and assembly. mdpi.comresearchgate.net

The structural modifications of these L-tyrosine derivatives were shown to be critical for their mechanism of action. mdpi.comresearchgate.net For example, in silico docking studies suggested that some derivatives interact with the fusion peptide of the E1 viral protein. mdpi.com While this research has focused on small molecule derivatives of L-tyrosine, the findings provide a strong rationale for designing and synthesizing peptides incorporating this compound to target CHIKV. The peptide backbone could provide a scaffold for presenting the crucial pharmacophoric elements of the tyrosine side chain in a specific and stable conformation, potentially leading to enhanced antiviral potency and selectivity.

Pharmacokinetic and Pharmacodynamic Property Optimization

A major challenge in the development of peptide-based drugs is their poor pharmacokinetic properties, particularly their susceptibility to enzymatic degradation and rapid clearance from the body. nih.govnih.govannualreviews.org The incorporation of unnatural amino acids like this compound is a key strategy to overcome these limitations. nih.gov

Influence on in vitro and in vivo Stability of Drug Candidates

The introduction of a homo-amino acid into a peptide backbone can significantly increase its resistance to proteolysis. nih.gov Proteases, the enzymes that degrade peptides and proteins, have specific recognition sites for natural L-amino acids. The altered structure of a homo-amino acid can disrupt these recognition sites, thereby preventing the enzyme from cleaving the peptide bond. nih.gov

For example, studies on opioid peptides have shown that the substitution of natural amino acids with β³-homo-amino acids can lead to peptidomimetics with improved metabolic stability. researchgate.net Similarly, the incorporation of cyclic β-amino acids into macrocyclic peptides has been shown to result in compounds with remarkable serum stability. oup.com One such peptide, BM7, exhibited a half-life of over 168 hours in human serum. oup.com The use of D-amino acids and cyclization are other effective strategies to enhance peptide stability. nih.govnih.gov The combination of these strategies, including the use of this compound, can lead to the development of peptide therapeutics with significantly improved in vivo half-lives, a critical factor for their clinical success.

Table 4: Stability of Modified Peptides in Serum

PeptideModificationHalf-life in SerumReference(s)
BM3Macrocyclic peptide with cyclic β-amino acid48 hours (human serum) oup.com
BM7Macrocyclic peptide with cyclic β-amino acids>168 hours (human serum) oup.com
OctreotideD-amino acids, cyclization8.3 ± 1.0 hours (Simulated Intestinal Fluid) nih.gov
Linear Peptidomimetic (Compound 9)LinearSusceptible to enzymatic degradation nih.gov
Cyclic Peptidomimetic (Compound 18)Cyclization, β-amino acidImproved stability compared to linear analog nih.gov

Strategies for Improving Bioavailability and Tissue Distribution

The incorporation of non-canonical amino acids like this compound into peptide-based drug candidates is a key strategy in medicinal chemistry. However, a significant challenge for peptide therapeutics is their typically low oral bioavailability and unfavorable tissue distribution, often due to enzymatic degradation and poor membrane permeability. Research has focused on several strategies to overcome these limitations, which are directly applicable to derivatives of this compound.

One primary approach is the modification of the peptide backbone to increase its resistance to proteolytic cleavage. The use of β- or γ-amino acids, such as homo-L-tyrosine, introduces an extra carbon atom into the amino acid structure. This alteration can hinder the ability of proteases to recognize and cleave the peptide bonds, thereby increasing the compound's stability in biological fluids. acs.org Site-specific modifications, including the use of D-amino acids or N-methylation at certain positions within a peptide sequence, are also established methods to mask specific cleavage sites. acs.org

Another strategy involves increasing the lipophilicity of the molecule to enhance its absorption across cellular membranes. While the Boc (tert-butoxycarbonyl) group on this compound is primarily a protecting group used during synthesis, its presence increases the lipophilic character of the molecule. In the context of a final drug compound, similar lipophilic moieties could be strategically incorporated to balance solubility and membrane permeability. Furthermore, the incorporation of a nitrogen atom into analog structures has been explored as a way to create secondary interaction sites, which may improve antiproliferative properties and bioavailability. nih.gov

Formulation strategies and the development of prodrugs are also critical. Encapsulating peptide-based drugs in delivery systems like nanoparticles or liposomes can protect them from degradation and facilitate their transport to target tissues. The phenolic hydroxyl group or the carboxylic acid of the homo-L-tyrosine residue can serve as attachment points for conjugating polyethylene (B3416737) glycol (PEG) or other polymers, a technique known as PEGylation, which can improve solubility, extend circulation half-life, and reduce immunogenicity.

Table 1: Strategies to Enhance Bioavailability of this compound Derivatives

Strategy Mechanism of Action Example/Application Reference
Backbone Modification Increases resistance to enzymatic degradation by proteases. The use of a homo-amino acid structure (γ-amino acid) alters the peptide backbone, sterically hindering protease access. acs.org
Site-Specific Engineering Masks specific proteolytic cleavage sites within a peptide sequence. Replacing an L-amino acid with its D-enantiomer or performing N-methylation. acs.org
Increased Lipophilicity Enhances passive diffusion across biological membranes. The Boc group itself increases lipophilicity; similar groups could be used in a final drug design. guidechem.com

| Prodrug/Polymer Conjugation | Protects the peptide from degradation, improves solubility, and prolongs circulation time. | Attaching molecules like PEG (PEGylation) to the phenolic hydroxyl group of the homo-L-tyrosine side chain. | acs.org |

Bioconjugation for Targeted Drug Delivery Systems

This compound is a valuable building block in the field of bioconjugation, which involves covalently linking molecules to create novel constructs for targeted drug delivery. chemimpex.com The unique structure of this compound provides multiple functionalities that chemists can exploit for creating complex bioconjugates such as antibody-drug conjugates (ADCs) or peptide-drug conjugates. google.com

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group. guidechem.com This protection is crucial during synthesis as it allows for selective reactions at other sites of the molecule, such as the carboxylic acid or the phenolic hydroxyl group. For instance, the carboxylic acid can be activated to form a peptide bond with an amine-containing molecule, while the phenolic hydroxyl offers a site for other types of ligation chemistry. Once the desired modifications are complete, the Boc group can be easily removed under mild acidic conditions, exposing the primary amine for further conjugation or to serve as a key pharmacophoric feature. acs.org

In the context of targeted drug delivery, this compound can be incorporated into a peptide sequence that acts as a targeting ligand for a specific receptor overexpressed on cancer cells. acs.org The entire peptide, containing the homo-L-tyrosine residue, can then be conjugated to a cytotoxic drug. The phenolic side chain of the tyrosine residue is a site for specific ligation reactions, enabling the attachment of drugs or imaging agents to proteins and antibodies. google.com This modular approach allows for the creation of highly specific drug delivery systems that can selectively deliver a potent payload to diseased cells, potentially minimizing off-target toxicity. researchgate.net The dicyclohexylammonium (B1228976) (DCHA) salt form of Boc-L-homotyrosine is often used to enhance solubility and stability during these synthetic processes. chemimpex.com

Table 2: Bioconjugation Applications of this compound

Component Role in Bioconjugate Target Application Reference
This compound Serves as a versatile, protected amino acid building block. Construction of peptide ligands, linkers, or drug-containing moieties. chemimpex.combiosynth.com
Targeting Moiety A peptide or antibody that specifically binds to receptors on target cells. Cancer cells overexpressing specific antigens (e.g., PTK7). acs.org
Payload A cytotoxic drug, imaging agent, or other therapeutic molecule. Cancer therapy, diagnostic imaging. google.comresearchgate.net

| Linker | Covalently connects the targeting moiety to the payload. The homo-L-tyrosine can be part of the linker or peptide. | To create stable Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates. | |

Precursor Role in the Synthesis of Bioactive Alkaloids and Natural Product Analogs

L-tyrosine is a fundamental starting material in the biosynthesis of a vast and structurally diverse class of natural products known as benzylisoquinoline alkaloids (BIAs). nih.govnih.gov This family includes medicinally important compounds like morphine, codeine, and the antimicrobial agent berberine (B55584). acs.org The biosynthetic pathway begins with the conversion of L-tyrosine into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which then condense to form the central precursor, (S)-norcoclaurine, the gateway to the entire class of BIAs. nih.gov

In synthetic organic chemistry, this compound serves as an invaluable chiral pool precursor for the synthesis of novel, non-natural analogs of these bioactive alkaloids. researchgate.net By substituting L-tyrosine with this compound in a synthetic route, chemists can introduce an additional methylene (-CH2-) group into the backbone of the target alkaloid. This subtle structural modification can lead to significant changes in the molecule's three-dimensional shape, flexibility, and electronic properties.

These structural alterations can profoundly impact the biological activity of the resulting analog, potentially leading to improved potency, selectivity for a specific receptor subtype, or a different pharmacological profile altogether. For example, modifying the core structure of a known alkaloid could enhance its ability to cross the blood-brain barrier or reduce its susceptibility to metabolic degradation. The synthesis of alkaloid analogs is a cornerstone of medicinal chemistry, aimed at optimizing the therapeutic properties of naturally occurring lead compounds. rsc.org this compound, as a readily available, protected, and non-canonical amino acid, provides a strategic entry point for creating this molecular diversity. acs.orgbiosynth.com

Table 3: this compound as a Precursor for Natural Product Analogs

Natural Alkaloid Class Natural Precursor Role of this compound in Analog Synthesis Potential Therapeutic Area of Analog Reference
Aporphine Alkaloids L-Tyrosine Used to synthesize analogs with an extended ethylamine (B1201723) bridge, potentially altering receptor binding. Dopamine receptor agonism/antagonism. acs.org
Protoberberine Alkaloids (e.g., Berberine) L-Tyrosine Creates analogs of berberine with a modified tetracyclic core, exploring new antimicrobial or anticancer activities. Antimicrobial, anticancer. nih.govnih.gov
Morphinan Alkaloids (e.g., Morphine) L-Tyrosine Serves as a building block for novel opioid receptor modulators with different potency or side-effect profiles. Analgesia (pain relief). acs.orgacs.org

| Isoquinolone Alkaloids | L-Tyrosine | Enables the synthesis of isoquinolone analogs with modified structures for exploring structure-activity relationships. | Enzyme inhibition, receptor modulation. | researchgate.netgla.ac.uk |

Biochemical and Biological System Investigations

Probing Protein Structure-Function Relationships via Unnatural Amino Acid Mutagenesis

Unnatural amino acid (UAA) mutagenesis has emerged as a powerful technique to dissect the intricate relationship between a protein's structure and its function. rsc.org By site-specifically incorporating UAAs like homo-L-tyrosine, researchers can introduce subtle perturbations to a protein's architecture and observe the resulting functional consequences.

Site-Specific Incorporation of Homo-L-tyrosine into Proteins

The genetic code expansion technology enables the site-specific incorporation of unnatural amino acids, such as homo-L-tyrosine, into proteins in response to a unique codon, often an amber stop codon. uq.edu.autcichemicals.com This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for the UAA and does not cross-react with endogenous cellular components. uq.edu.au For instance, a mutant E. coli tyrosyl-tRNA synthetase (EcTyrRS) and a Bacillus stearothermophilus amber suppressor tRNA have been utilized to incorporate various tyrosine analogs into proteins in mammalian cells. uq.edu.au This methodology allows for the production of proteins containing homo-L-tyrosine at precise locations, facilitating detailed structure-function analyses. uq.edu.aunih.gov

Investigating Conformational Changes and Allosteric Modulation

The introduction of homo-L-tyrosine can be particularly useful in studying conformational changes and allosteric modulation in proteins. Allosteric regulation occurs when the binding of a molecule at one site on a protein influences the activity at a distant site. nih.govresearchgate.net This process is often mediated by subtle conformational shifts that propagate through the protein structure.

By replacing a key tyrosine residue with homo-L-tyrosine, researchers can probe the importance of the precise positioning of the aromatic side chain in mediating these allosteric effects. For example, in G protein-coupled receptors (GPCRs), aromatic residues are known to play crucial roles in both ligand binding and the conformational changes that lead to receptor activation. nih.gov The slightly altered geometry of the homo-L-tyrosine side chain could disrupt or modify these interactions, providing insights into the mechanics of allosteric signal transduction. elifesciences.orgmdpi.com Studies on acetylcholinesterase have shown that conformational changes of specific tryptophan residues can obstruct the active site, and this is influenced by interactions with nearby aromatic residues, demonstrating how subtle positional changes can have significant functional consequences. researchgate.net

Elucidation of Biomolecular Interaction Mechanisms

The precise nature of interactions between biological macromolecules is fundamental to nearly all cellular processes. Homo-L-tyrosine can be employed as a probe to dissect these interactions with high resolution.

Ligand-Receptor Binding and Activation Studies

In the study of ligand-receptor interactions, the specific contacts between the ligand and the receptor's binding pocket are of paramount importance. researchgate.net Receptor tyrosine kinases (RTKs), for example, are activated by ligand-induced dimerization, which in turn stimulates their intracellular kinase activity. researchgate.netnih.gov The binding of ligands to the extracellular domains of these receptors is a critical first step in this signaling cascade. researchgate.net

By substituting a tyrosine residue in the binding site with homo-L-tyrosine, it is possible to assess the contribution of that specific residue to ligand affinity and receptor activation. The extended side chain of homo-L-tyrosine might create steric hindrance or, conversely, form more favorable interactions, depending on the specific topology of the binding pocket. For instance, in the 5-HT3 receptor, specific tyrosine residues have been shown to be critical for either ligand binding, receptor gating, or both, through the formation of hydrogen bonds. nih.gov Replacing these with homo-L-tyrosine could help to further delineate the precise geometric requirements for these functions.

Table 1: Examples of Tyrosine Residues in Receptor Function

ReceptorTyrosine ResidueRole in FunctionReference
5-HT3 ReceptorTyr143Essential for receptor gating nih.gov
5-HT3 ReceptorTyr153Involved in both binding and gating nih.gov
5-HT3 ReceptorTyr234Aromatic group essential for binding and gating nih.gov
M2 Muscarinic ReceptorTyr104, Tyr403, Tyr426Form a hydrogen-bonded aromatic cap over the orthosteric site elifesciences.org
Receptor-type tyrosine-protein phosphatase N2Tyrosine-based motifFunctions in clathrin-mediated endocytosis and recycling uniprot.org

Protein-Protein Interaction Analysis with Homo-L-tyrosine Probes

Protein-protein interactions (PPIs) are central to the formation of functional molecular machines and signaling networks. wikipedia.org The interfaces of these interactions are often characterized by a combination of hydrophobic and electrostatic interactions, including hydrogen bonds. ucl.ac.uk Tyrosine, with its amphipathic nature, is frequently found at these interfaces and can play a critical role in the stability and specificity of the interaction. acs.org

Introducing homo-L-tyrosine at the interface of a protein-protein complex can serve as a sensitive probe for the geometric constraints of the interaction. The additional methylene (B1212753) group could disrupt the precise packing of the interface, leading to a measurable change in binding affinity. acs.org This approach can help to map the energetic landscape of the binding interface and identify key residues that are intolerant to even minor structural modifications. For instance, studies have shown that the interfaces of permanent protein complexes are generally more hydrophobic and well-packed than those of transient complexes. ucl.ac.uk

Investigation of Amino Acid Modifying Enzymes

Enzymes that modify amino acid side chains play crucial roles in a vast array of biological processes, from signal transduction to the biosynthesis of secondary metabolites. uniprot.orgnih.gov Homo-L-tyrosine can be used as a substrate or substrate analog to investigate the specificity and mechanism of these enzymes.

For example, tyrosine hydroxylase is a key enzyme in the biosynthesis of catecholamines, catalyzing the conversion of L-tyrosine to L-DOPA. uniprot.org By presenting this enzyme with homo-L-tyrosine, researchers can probe the active site's tolerance for substrates with altered side-chain lengths. Such studies can provide valuable information about the enzyme's substrate recognition determinants and catalytic mechanism. utsa.eduacs.org Similarly, protein tyrosine phosphatases (PTPs), which remove phosphate (B84403) groups from tyrosine residues, could be studied using phosphohomo-L-tyrosine-containing peptides to understand how the additional methylene group affects substrate binding and dephosphorylation. researchgate.net

Another class of relevant enzymes are those involved in the homologation of amino acids, which involves the insertion of a methylene group into the side chain. researchgate.net Studying how these enzymes interact with or are inhibited by homo-L-tyrosine can shed light on their evolutionary relationships and the molecular basis of their substrate specificity. researchgate.net

Substrate Specificity Studies of Tyrosine Aminotransferases

Tyrosine aminotransferases (TATs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that play a crucial role in the metabolism of aromatic amino acids. nih.gov These enzymes catalyze the reversible transamination of L-tyrosine to 4-hydroxyphenylpyruvate. nih.govreactome.org Research has shown that TATs often exhibit broad substrate specificity, acting on various aromatic amino acids, including L-phenylalanine and L-tryptophan, as well as utilizing several different amino acceptors. nih.govnih.govresearchgate.net

Kinetic studies have been essential in defining the substrate preferences of these enzymes. For instance, a purified recombinant TAT from Arabidopsis thaliana demonstrated different affinities for its various substrates, highlighting its promiscuous nature. nih.gov Similarly, TAT from Leishmania donovani is capable of utilizing tyrosine, phenylalanine, and tryptophan as substrates. nih.gov The enzyme from Klebsiella pneumoniae was found to be inhibited by aminooxy compounds but not by substrate analogues such as nitrotyrosine, suggesting that some modifications to the tyrosine structure are not well-tolerated. nih.gov

While direct studies on Boc-homo-L-tyrosine as a substrate for TATs are not extensively documented in the available literature, the use of structural analogues is a common strategy to probe enzyme active sites. For example, phosphopyridoxyl derivatives, which are stable analogues of the substrate-coenzyme complex, have been used to study the binding thermodynamics of tyrosine aminotransferase. core.ac.uk Given the known flexibility of the TAT active site, this compound represents a candidate for investigating how an extended side chain affects substrate binding and catalytic efficiency.

Table 1: Kinetic Parameters of Tyrosine Aminotransferase (TAT) with Various Substrates Data compiled from studies on TAT from different organisms to illustrate typical substrate affinity and turnover.

OrganismSubstrateApparent Km (mM)Vmax (µmol·min-1·mg-1)Source
Arabidopsis thalianaL-Tyrosine0.19~5.0 (Forward) nih.gov
Arabidopsis thalianaL-Phenylalanine0.84N/A nih.gov
Arabidopsis thaliana4-hydroxyphenylpyruvate0.22~23.5 (Reverse) nih.gov
Leishmania donovaniL-Tyrosine3.511.7 nih.gov
Leishmania donovaniL-Phenylalanine3.75N/A nih.gov

Effects on Kinase Activity and Phosphorylation Pathways

Protein phosphorylation on tyrosine residues is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell growth, and differentiation. nih.govnih.gov This process is tightly controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). nih.gov The dysregulation of PTK activity is frequently associated with diseases like cancer, making them a major target for therapeutic intervention. psu.edu

A key strategy in developing kinase inhibitors involves the design of substrate analogues. These molecules mimic the natural substrate, L-tyrosine, and can act as competitive inhibitors by binding to the ATP-binding site or the substrate-binding site of the kinase. psu.eduacs.org More advanced approaches aim to create mechanism-based irreversible inhibitors. For example, peptides containing heterocyclic tyrosine analogues, such as a pyridine (B92270) N-oxide or a pyridone, have been synthesized. psu.edursc.orgrsc.org The rationale is that upon phosphorylation by the kinase, the heterocyclic ring becomes activated for nucleophilic attack, potentially leading to a covalent bond with a residue in the enzyme's active site and causing irreversible inhibition. psu.edu

Although research specifically detailing the effects of this compound on kinase activity is limited, its status as a tyrosine analogue makes it a compound of interest for such investigations. It could potentially serve as a competitive substrate or inhibitor, with its modified side chain offering a way to probe the steric and electronic requirements of the kinase active site. The use of non-hydrolyzable phosphotyrosine mimetics is another established technique to study the structural and functional consequences of phosphorylation, and homo-L-tyrosine could serve as a backbone for designing such probes. acs.org

Development of Advanced Biological Probes and Imaging Agents

The modification of natural amino acids to create probes with novel properties is a powerful tool in chemical biology. This compound serves as a precursor for developing sophisticated agents for live-cell imaging and biosensing, enabling the visualization and quantification of complex biological processes.

Fluorescent Homo-L-tyrosine Derivatives for Live-Cell Imaging

Fluorescent unnatural amino acids (UAAs) are invaluable for studying protein dynamics and cellular functions in real-time. nih.gov L-tyrosine is a common starting point for the synthesis of such probes due to its modifiable phenolic side chain. By extending the π-conjugation of the aromatic side chain, researchers can create novel fluorophores with tunable optical properties. nih.gov

One successful strategy involves using protected diiodo-L-tyrosine and palladium-catalyzed Heck couplings with various styrene (B11656) analogs to produce a series of fluorescent UAAs. semanticscholar.org This method yields compounds with emission wavelengths spanning a broad range (400–800 nm). semanticscholar.org Another approach involves derivatizing L-tyrosine with fluorescent tetrazine ethers, which can be used for bioorthogonal labeling of peptides. ub.edu These probes are intrinsically fluorescent and their fluorescence can be "turned off" through a cycloaddition reaction, providing a mechanism for dynamic studies. ub.edu The synthesis of β-homo-tyrosine (β-Hty) has also been reported in the context of studying fluorescence quenching mechanisms in tyrosine derivatives. researchgate.net

These synthetic strategies allow for the creation of probes with enhanced properties, such as increased quantum yields and red-shifted emission wavelengths, which are beneficial for live-cell imaging as they reduce phototoxicity and improve tissue penetration. gla.ac.uk

Table 2: Examples of Synthesized Fluorescent Tyrosine Derivatives

Derivative TypeSynthetic MethodKey FeaturePotential ApplicationSource
Stilbene (B7821643) and meta-phenylenevinylene (m-PPV) analogsHeck coupling on diiodo-L-tyrosineBroad emission range (400-800 nm)Live-cell imaging, peptide probes semanticscholar.org
Tetrazine ether derivativesSNAr reaction on N-Boc-tyrosineBioorthogonal reactivity; "switch-off" fluorescencePeptide labeling and detection ub.edu
β-homo-tyrosine (β-Hty)Multi-step organic synthesisStudying fluorescence quenching mechanismsFundamental photophysics studies researchgate.net

Design of Stimuli-Responsive Biosensors

Building on the principles of fluorescent probe design, tyrosine derivatives can be engineered into stimuli-responsive biosensors. These sensors change their optical or electrochemical properties in response to specific environmental cues, such as pH, redox potential, or the presence of a target analyte.

A notable example is the creation of fluorescent UAAs derived from tyrosine that exhibit pH-responsive behavior. semanticscholar.org These molecules contain a phenol (B47542) moiety that can be deprotonated under basic conditions. This deprotonation forms a phenolate (B1203915) anion, which acts as a more potent electron donor, extending the π-conjugated system and causing a significant red-shift in the fluorescence emission. semanticscholar.org This property allows the amino acid to function as a ratiometric pH sensor.

Beyond optical sensors, L-tyrosine is a target for various electrochemical biosensors designed for medical diagnostics and metabolic monitoring. nih.gov Technologies such as organic electrochemical transistors (OECTs) and metal-organic frameworks (MOFs) have been employed to create devices with high sensitivity and selectivity for L-tyrosine. mdpi.comacs.org While these systems typically detect the natural amino acid, the synthetic chemistry used to create stimuli-responsive tyrosine analogues offers a pathway to designing novel biorecognition elements for next-generation biosensing platforms.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. It provides profound insights into the chemical environment of individual atoms and their connectivity, which is essential for confirming the identity and purity of synthetic intermediates like Boc-homo-L-tyrosine.

¹H NMR and ¹³C NMR Spectral Analysis of this compound and Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely employed to verify the successful synthesis and purity of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum, in turn, reveals the number of non-equivalent carbons and their electronic environments.

Detailed analysis of the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) allows for the assignment of each signal to a specific proton or carbon atom within the this compound molecule. For instance, the characteristic signals for the tert-butyloxycarbonyl (Boc) protecting group, the aromatic protons of the phenol (B47542) side chain, and the protons of the amino acid backbone can be readily identified.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, compiled from typical values for similar structures. Actual values may vary slightly depending on the solvent and experimental conditions.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Boc (C(CH₃)₃)~1.4~28.5
Boc (C=O)-~155.0
α-CH~4.0-4.2~55.0
β-CH₂~1.8-2.0~30.0
γ-CH₂~2.6-2.8~35.0
Aromatic CH (ortho to OH)~6.7~115.0
Aromatic CH (meta to OH)~7.0~130.0
Aromatic C (ipso to CH₂)-~130.0
Aromatic C (ipso to OH)-~156.0
Carboxyl C=O-~175.0

Note: The chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

2D NMR Techniques for Complex Structure Elucidation

For more complex derivatives of this compound or in cases of signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are invaluable. These experiments provide correlation data that reveal connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing the spin systems within the molecule, such as the α-CH, β-CH₂, and γ-CH₂ protons of the homo-tyrosine backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (like the carbonyls and the ipso-carbons of the aromatic ring) and for piecing together different fragments of the molecule.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS can confirm the molecular formula (C₁₅H₂₁NO₅) by comparing the experimentally measured mass to the calculated theoretical mass. This is a critical step in verifying the identity of the synthesized compound.

Table 2: HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass Observed m/z (e.g., [M+H]⁺) Mass Accuracy (ppm)
C₁₅H₂₁NO₅295.14197~296.1492< 5

Note: The observed m/z will depend on the ionization mode (e.g., ESI, MALDI) and the adduct formed (e.g., [M+H]⁺, [M+Na]⁺).

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.

The fragmentation pattern of this compound is characteristic of its structure. Common fragmentation pathways include the loss of the Boc group (a loss of 100 Da for C₅H₈O₂) or the loss of the tert-butyl group (a loss of 56 Da for C₄H₈), as well as cleavages along the amino acid backbone. Analyzing these fragmentation patterns provides an additional layer of structural confirmation.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structures

While NMR and MS provide detailed information about the connectivity and composition of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state, including its absolute stereochemistry.

To perform this analysis, a single crystal of this compound of suitable quality must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density of the molecule. This model reveals precise bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule like this compound, X-ray crystallography can unambiguously determine the L-configuration at the α-carbon, confirming the stereochemical integrity of the compound. This technique provides the most detailed and accurate picture of the molecule's conformation in the crystalline state, which can be invaluable for understanding its potential interactions in biological systems or its role in directing the stereochemical outcome of subsequent reactions.

Circular Dichroism (CD) Spectroscopy for Peptide Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique widely used to investigate the secondary structure and conformational changes of chiral molecules like peptides and proteins. acs.orgfrontiersin.org It measures the differential absorption of left and right-handed circularly polarized light, providing valuable insights into the three-dimensional structure of biomolecules in solution. acs.org

The incorporation of non-native amino acids, including derivatives of homo-L-tyrosine, can significantly influence the conformational preferences of a peptide chain. The additional methylene (B1212753) group in the side chain of homo-L-tyrosine, compared to the natural L-tyrosine, can alter the steric and electronic environment, thereby impacting the local and global conformation of the peptide. For instance, the O-methyl group in a related compound, Boc-L-HTyr(Me)-OH, introduces steric hindrance that can restrict bond rotation and stabilize specific side-chain conformations, which in turn affects the propensity for forming α-helices or β-sheets.

In the context of peptide design, CD spectroscopy is instrumental in verifying the intended secondary structure. For example, in the development of antiviral peptides derived from the Angiotensin-Converting Enzyme 2 (ACE2), CD spectroscopy was used to analyze the conformational preferences of synthetic peptides. nih.gov The study demonstrated that modifications, including the introduction of L-homotyrosine in one of the designed peptides, aimed to increase the helical content, a feature believed to be important for its binding affinity. nih.gov The CD spectra of these peptides, recorded in water and trifluoroethanol (TFE), a helix-inducing solvent, confirmed their tendency to adopt α-helical secondary structures. nih.gov

The analysis of CD spectra often involves deconvolution of the data to estimate the percentage of different secondary structure elements such as α-helices, β-sheets, turns, and random coils. frontiersin.org For instance, the CD spectra of peptides exhibiting α-helical structures typically show characteristic negative minima around 208 nm and 222 nm. rsc.org The ratio of the ellipticities at these wavelengths can provide further information about the nature of the helical structure. rsc.org Conversely, a single minimum around 204-205 nm might suggest a random coil formation. rsc.org

Furthermore, CD spectroscopy can be employed to study the stability of peptide structures through thermal unfolding experiments. By monitoring the change in the CD signal at a specific wavelength (e.g., 208 nm or 222 nm) as a function of temperature, the melting temperature (Tm) of a peptide can be determined, providing a measure of its conformational stability. rsc.org

UV-Visible Spectroscopy for Electronic Transition and Optical Property Analysis

UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions and optical properties of molecules. iosrjournals.orgacs.org For aromatic amino acids like tyrosine and its derivatives, the absorption of UV light is primarily dictated by the π-electron system of the aromatic side chain. nih.gov

The UV-Vis spectrum of L-tyrosine in an aqueous solution typically exhibits absorption bands around 193 nm, 224 nm, and 275 nm. iosrjournals.orgresearchgate.net These absorptions are attributed to ¹Lₐ and ¹Lₑ transitions within the phenol ring of the side chain. iosrjournals.orgresearchgate.net The position and intensity of these absorption bands can be sensitive to the molecular environment, including solvent polarity and pH. iosrjournals.org

When this compound is incorporated into a peptide or modified, its UV-Vis spectral properties can be altered. For example, extending the π-conjugation of the L-tyrosine side chain by introducing stilbene (B7821643) and meta-phenylene vinylene units leads to the creation of novel fluorescent amino acids with tunable optical properties. rsc.orgrsc.orgresearchgate.netsemanticscholar.orgnih.gov These modified tyrosine analogs exhibit absorption maxima at longer wavelengths, ranging from 300 nm to over 600 nm, depending on the specific modification. rsc.orgrsc.orgresearchgate.netsemanticscholar.orgnih.gov

Research on tyrosine-derived fluorescent amino acids has shown that these compounds can display two characteristic absorption peaks in their UV-Vis spectra, corresponding to distinct electronic transitions. rsc.orgrsc.orgresearchgate.netsemanticscholar.org For instance, mono-styryl tyrosine analogs often have a higher energy absorption band around 300 nm and a lower energy band between 330 nm and 390 nm. rsc.orgrsc.orgsemanticscholar.orgnih.gov The exact wavelength of the lower energy peak is influenced by the substituents on the styrene (B11656) ring. rsc.orgrsc.orgsemanticscholar.orgnih.gov

The optical properties of these tyrosine derivatives can also be stimuli-responsive. For example, the deprotonation of the phenolic hydroxyl group in a basic solution leads to the formation of a phenolate (B1203915) ion, which results in a red-shift in the emission spectra due to the extended conjugation. rsc.orgresearchgate.netsemanticscholar.org

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is an important parameter determined from UV-Vis spectroscopy. For peptides containing tyrosine or tryptophan, the concentration can be determined by measuring the absorbance at 280 nm, assuming the extinction coefficient is a linear combination of its chromophores' coefficients. d-nb.info

Below is a data table summarizing the UV-Vis absorption properties of L-tyrosine and some of its derivatives from the literature.

CompoundSolventλ_abs (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
L-tyrosineAqueous2751285 researchgate.net
L-tyrosineAqueous22410679 researchgate.net
L-tyrosineAqueous19357279 researchgate.net
Mono-styryl-L-tyrosine analogsDMSO~300 (higher energy band)Not specified rsc.orgrsc.orgresearchgate.netsemanticscholar.org
Mono-styryl-L-tyrosine analogsDMSO330 - 390 (lower energy band)Not specified rsc.orgrsc.orgsemanticscholar.orgnih.gov
Bis-styryl-L-tyrosine analogsDMSO300 - 430Not specified rsc.orgrsc.orgresearchgate.netsemanticscholar.org
Poly(Try-Cou-1)THF293Not specified acs.org
Poly(Try-Cou-1)DMSO298Not specified acs.org
Poly(Try-Cou-2)THF291Not specified acs.org
Poly(Try-Cou-2)DMSO312Not specified acs.org

Computational and Theoretical Research Approaches

Quantum Mechanical (QM/MM) Calculations for Reaction Mechanism Elucidation

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are a powerful tool for investigating the intricate details of chemical reactions at the atomic level. This method is particularly useful for studying enzymatic reactions or reactions in complex environments where a purely quantum mechanical approach would be computationally prohibitive. In QM/MM, the chemically active part of a system, such as the reacting molecules, is treated with a high-level QM method, while the surrounding environment, like a protein or solvent, is described by a more computationally efficient MM force field.

For instance, QM/MM studies on the hydroxylation of L-tyrosine by cytochrome P450 enzymes (CYPs) have elucidated a two-step reaction mechanism. acs.org This process involves a hydrogen abstraction from the tyrosine by the enzyme's active species, followed by a radical rebound to form the hydroxylated product. acs.org Such calculations can determine the energetics of the reaction, identifying the rate-limiting step and the preferred spin state (doublet or quartet) for each step. acs.org The accuracy of these calculations is often validated by comparing them with experimental data. acs.org The choice of the QM region size and the level of theory (e.g., DFT functionals like B3LYP) are critical for obtaining reliable results. researchgate.netresearchgate.net Similar QM/MM approaches could be applied to understand the reaction mechanisms involving Boc-homo-L-tyrosine, providing a detailed picture of transition states and reaction energy profiles. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.gov

Prediction of Binding Modes and Affinities

Molecular docking programs, such as AutoDock, can predict the binding mode and estimate the binding affinity (often reported as a docking score or binding energy) of a ligand within the active site of a receptor. nih.govmdpi.com For example, in studies of L-tyrosine derivatives as inhibitors of matrix metalloproteinases (MMPs), docking simulations have been used to identify the most stable binding conformations. nih.gov The process involves creating a grid box that encompasses the active site of the receptor and then allowing the ligand to explore different conformations and orientations within this space. nih.govjmchemsci.com The predicted binding affinities can help in ranking potential drug candidates before they are synthesized and tested experimentally. thieme-connect.de

Identification of Key Interacting Residues

Beyond predicting binding poses, molecular docking reveals the specific interactions between the ligand and the amino acid residues of the receptor. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. nih.govmdpi.com For L-tyrosine derivatives targeting MMP-2, docking studies have shown that the carbonyl and sulfonyl groups of the inhibitors form crucial hydrogen bonds with residues like Leu82 and Ala83 in the enzyme's active site. nih.govresearchgate.net The phenyl group of the ligand can engage in π-π interactions with residues such as Phe86. nih.gov Identifying these key interacting residues is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of molecules and their complexes over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change. nih.gov

MD simulations are particularly valuable for assessing the stability of ligand-receptor complexes predicted by molecular docking. mdpi.com For instance, simulations of L-tyrosine derivatives complexed with viral proteins have been used to evaluate the stability of the complex over nanoseconds. mdpi.com The root mean square deviation (RMSD) of the protein backbone and the ligand are often monitored to assess conformational stability. mdpi.com MD simulations can also be used to study the conformational preferences of peptides containing modified amino acids like homo-L-tyrosine. mdpi.comacs.org The choice of force field, such as GROMOS or CHARMM, is a critical aspect of setting up an MD simulation. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization in drug discovery. mdpi.com

A QSAR study typically involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature. nih.govmdpi.com Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Partial Least Squares (PLS) and Support Vector Machines (SVM), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., pIC50). nih.govnih.gov For L-tyrosine derivatives, QSAR models have successfully predicted their inhibitory activity against MMP-2, highlighting the importance of descriptors related to molecular size, shape, and flexibility. nih.govresearchgate.net The predictive power of a QSAR model is assessed through internal and external validation techniques. nih.govmdpi.com

QSAR Model Parameters for L-tyrosine Derivatives as MMP-2 Inhibitors nih.gov
Model Square Correlation Coefficient (R²)
MLR (Multiple Linear Regression)> 0.921 (Cross-validated Q²)
GA-PLS (Genetic Algorithm-Partial Least Squares)> 0.900 (Cross-validated Q²)
Important Descriptors Molecular size, degree of branching, flexibility, shape, 3D atomic coordination

De Novo Design and Virtual Screening of Homo-L-tyrosine Containing Molecules

De novo design and virtual screening are computational strategies used to discover novel molecules with desired biological activities. De novo design algorithms build new molecular structures from scratch, often by assembling fragments or by using generative models based on deep learning. researchgate.netmdpi.com This approach can be used to design novel peptides or small molecules incorporating this compound, aiming for specific properties like enhanced proteolytic stability or improved binding to a target. acs.orgnih.gov

Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. nih.gov This is often done using molecular docking to predict the binding of each compound in the library to the target's active site. nih.gov The top-scoring compounds can then be selected for experimental testing. Both de novo design and virtual screening are powerful tools for accelerating the early stages of drug discovery, enabling the exploration of vast chemical spaces to find promising new candidates containing scaffolds like homo-L-tyrosine.

Computational TechniqueApplication in this compound Research
QM/MM Calculations Elucidating reaction mechanisms involving the compound. acs.orgnih.gov
Molecular Docking Predicting binding modes and identifying key interactions with biological targets. nih.govmdpi.com
MD Simulations Assessing conformational stability and dynamics of the compound and its complexes. mdpi.commdpi.com
QSAR Modeling Predicting the biological activity of new derivatives and guiding lead optimization. nih.govresearchgate.net
De Novo Design Creating novel molecules containing the homo-L-tyrosine scaffold with desired properties. researchgate.netmdpi.com
Virtual Screening Identifying potential drug candidates from large compound libraries. nih.gov

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Rational Design

The convergence of artificial intelligence (AI) and chemical synthesis is set to revolutionize the development of novel molecules, including peptides containing Boc-homo-L-tyrosine. AI and machine learning (ML) offer powerful tools for accelerating the design and optimization of complex molecular structures with desired biological activities. mdpi.commdpi.com

AI/ML TechniqueApplication in this compound Peptide DesignPotential Outcome
Deep Learning Virtual Screening Rapidly evaluates large libraries of peptides containing this compound against specific biological targets (e.g., receptor tyrosine kinases). mdpi.comnih.govIdentification of lead compounds with high predicted binding affinity and selectivity.
Generative Models (e.g., RNN, LSTM) Designs entirely new peptide sequences incorporating this compound with optimized properties. frontiersin.orgCreation of novel peptidomimetics with enhanced stability or unique functions. nih.gov
Molecular Dynamics Simulations Predicts the three-dimensional structure and dynamic behavior of peptides containing the modified amino acid. mdpi.comUnderstanding of structure-function relationships and improved rational design.
Quantitative Structure-Activity Relationship (QSAR) Models Correlates the structural features of this compound-containing peptides with their biological activity.Predictive models to guide the synthesis of more potent and specific analogues.

Expanding the Scope of Biomedical Applications Beyond Traditional Therapeutics

While this compound is a valuable building block for peptide-based drugs, its utility is expanding into novel biomedical fields beyond conventional therapeutics. mdpi.comchemimpex.com These emerging applications leverage the unique physicochemical properties conferred by the homo-L-tyrosine residue to create advanced functional materials and diagnostic tools.

One of the most promising areas is in the field of biomaterials. Peptides containing aromatic residues like tyrosine are known to self-assemble into well-ordered nanostructures, such as hydrogels, nanotubes, and nanofibers. researchgate.netmdpi.comnih.gov The incorporation of this compound can modulate these self-assembly processes, leading to the formation of novel materials for tissue engineering, 3D cell culture, and controlled drug delivery. researchgate.netmdpi.com For instance, L-tyrosine-based polyurethanes have been developed as biodegradable polymers for creating nanoparticles that can carry genetic material. mdpi.com

Furthermore, the tyrosine side chain can be chemically modified to create fluorescent unnatural amino acids (UAAs). rsc.org By synthesizing derivatives of this compound that are inherently fluorescent or can be tagged with probes, researchers can develop new tools for bio-imaging and as stimuli-responsive sensors to monitor biological processes in real-time. rsc.org

Emerging ApplicationRole of this compoundResearch Finding/Potential
Tissue Engineering Component of self-assembling peptides that form hydrogel scaffolds for cell growth. researchgate.netmdpi.comThe resulting scaffolds can mimic the extracellular matrix, supporting tissue regeneration. mdpi.com
Drug Delivery Systems Forms the basis of biodegradable polymers and nanoparticles for encapsulating therapeutic agents. chemimpex.commdpi.comL-tyrosine polyurethanes can be fabricated into nanoparticles for gene delivery. mdpi.com
Bio-imaging and Biosensors Serves as a scaffold for creating fluorescent unnatural amino acids (UAAs). rsc.orgTyrosine-derived UAAs have been synthesized with reversible pH and redox responses, acting as fluorescent probes. rsc.org
Peptidomimetics Used to create stable peptide analogues that can modulate enzyme activity or protein-protein interactions. nih.govrsc.orgPeptidomimetics based on activator sequences have been shown to stimulate the human 20S proteasome. nih.gov

Development of Novel Synthetic Methodologies for Sustainable Production

The chemical synthesis of peptides and their constituent amino acids has traditionally relied on methods that generate significant chemical waste and use hazardous reagents. acs.org A major future direction is the development of green, sustainable methodologies for the production of building blocks like this compound and their assembly into larger molecules.

In the realm of peptide synthesis, solid-phase peptide synthesis (SPPS) is being refined to minimize its environmental impact. acs.orgmdpi.com Innovations include the development of greener solvents to replace traditional ones like dimethylformamide (DMF) and the advent of automated flow synthesis platforms. mit.eduwhiterose.ac.uk Automated machinery can perform peptide synthesis rapidly, stringing together amino acids in hours instead of days, which can lead to reduced solvent consumption and waste. mit.edu

Synthetic ApproachDescriptionAdvantage for Sustainability
Biocatalysis Use of enzymes (e.g., tyrosine phenol-lyase, transaminases) to synthesize L-tyrosine derivatives from simple precursors. nih.govresearchgate.netReduces need for harsh chemical reagents and protecting groups; reactions occur in aqueous media. researchgate.net
Green Solvents in SPPS Replacing hazardous solvents like DMF with more environmentally benign alternatives such as propylene (B89431) carbonate. whiterose.ac.ukLowers the toxicity and environmental footprint of the synthesis process.
Automated Flow Synthesis Tabletop machines that automate the coupling of amino acids in a continuous flow system. mit.eduSignificantly reduces synthesis time, minimizes solvent and reagent usage, and allows for on-demand production. mit.edu
Catalytic C-H Functionalization Palladium-catalyzed reactions to directly modify C-H bonds, enabling more direct and atom-economical synthesis of unnatural amino acids. acs.orgSimplifies synthetic routes and reduces the number of steps required, minimizing waste. acs.org

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound can be realized through interdisciplinary research that merges chemistry, biology, and materials science. This synergy allows for a "bench-to-biomaterial" pipeline where novel molecules are designed, synthesized, and then applied to solve complex biological and medical problems.

Chemistry provides the foundation by developing methods to synthesize this compound and its derivatives. biosynth.com This includes creating fluorescent versions for imaging or modifying the structure to fine-tune its properties for specific applications. rsc.org Advanced synthetic strategies, such as those used to create peptidomimetics, enable the construction of highly stable and active molecules. rsc.orgnih.gov

Biology explores the functional consequences of incorporating these custom-designed amino acids into peptides and proteins. Researchers can use these modified peptides to probe complex biological processes, such as the role of tyrosine phosphorylation in cell signaling, or to design molecules that can selectively target cancer cells. nih.govnih.govnih.gov The ability to insert non-canonical amino acids provides a powerful tool to engineer proteins with new or enhanced functions. nih.gov

Materials Science leverages the self-assembly properties of peptides containing this compound to build functional biomaterials. researchgate.net Chemists and biologists can design a peptide sequence with a specific biological activity, and materials scientists can then formulate it into a hydrogel for tissue repair, a nanoparticle for drug delivery, or a surface coating for medical implants to improve biocompatibility. chemimpex.comresearchgate.netmdpi.comacs.org This collaborative approach has led to the creation of tyrosine-based polymers that are biodegradable and suitable for biomedical applications. mdpi.com

This integrated approach ensures that the design of the initial building block is informed by its ultimate application, accelerating the development of innovative solutions in medicine and biotechnology.

Q & A

Q. What are the recommended protocols for synthesizing Boc-homo-L-tyrosine, and how can its structural integrity be verified?

Answer: this compound (C₁₅H₂₁NO₅) is synthesized via tert-butoxycarbonyl (Boc) protection of the amino group in homo-L-tyrosine. Key steps include:

  • Protection : Use Boc anhydride in a basic medium (e.g., sodium bicarbonate) to protect the amine group .
  • Purification : Employ column chromatography with silica gel and a solvent system (e.g., ethyl acetate/hexane) to isolate the product.
  • Characterization : Validate the structure using:
    • NMR : Compare δ values for the Boc group (~1.4 ppm for tert-butyl) and aromatic protons (~6.7–7.1 ppm for phenolic hydrogens) .
    • HPLC : Use a C18 column with UV detection (λ = 280 nm) to confirm purity (>95%) .
  • Storage : Store at 0–6°C to prevent Boc-group cleavage .

Q. How can researchers assess the purity and stability of this compound in aqueous solutions?

Answer:

  • Purity Assessment :
    • HPLC-MS : Monitor for degradation products (e.g., free homo-L-tyrosine) using a gradient elution (0.1% TFA in acetonitrile/water) .
    • Titration : Quantify residual acids/bases via potentiometric titration .
  • Stability Testing :
    • pH-Dependent Studies : Incubate the compound in buffers (pH 3–9) and analyze degradation kinetics via UV-Vis spectroscopy .
    • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across studies?

Answer: Contradictions may arise from solvent effects, pH variations, or impurities. Methodological steps include:

  • Comparative Analysis : Replicate experimental conditions (solvent, temperature) from conflicting studies and reacquire spectra .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR shifts and compare with empirical data .
  • Collaborative Verification : Cross-check data with independent labs to isolate procedural inconsistencies .

Q. What strategies optimize this compound’s stability in peptide synthesis under microwave-assisted conditions?

Answer:

  • Condition Screening : Test microwave power (50–200 W) and temperature (25–60°C) to minimize Boc deprotection .
  • Additive Use : Include scavengers (e.g., triisopropylsilane) to suppress acid formation during coupling .
  • Real-Time Monitoring : Use in-line FTIR to track reaction progress and adjust parameters dynamically .

Q. How can this compound be integrated into peptide design to study tyrosine kinase interactions?

Answer:

  • Peptide Backbone Modification : Incorporate this compound into substrate sequences to probe steric/electronic effects on phosphorylation .
  • Fluorescent Tagging : Conjugate with probes (e.g., FITC) for fluorescence polarization assays to quantify binding kinetics .
  • Molecular Dynamics (MD) : Simulate peptide-receptor interactions to predict binding affinities and guide experimental validation .

Q. How can analytical methods distinguish this compound from its diastereomers or degradation products?

Answer:

  • Chiral HPLC : Use a Chirobiotic T column with a polar mobile phase to resolve enantiomers .
  • Circular Dichroism (CD) : Analyze spectral signatures in the 200–250 nm range to confirm stereochemical integrity .
  • Tandem MS : Fragment ions (e.g., m/z 154 for Boc-group loss) to identify degradation pathways .

Q. What experimental designs address low yields in this compound synthesis via solid-phase peptide synthesis (SPPS)?

Answer:

  • Resin Selection : Use Wang resin with a higher loading capacity (0.5–1.0 mmol/g) to reduce steric hindrance .
  • Coupling Reagents : Test HATU/DIPEA vs. DIC/Oxyma for improved activation efficiency .
  • Cleavage Optimization : Adjust TFA/scavenger ratios (e.g., 95:5 TFA/water) to minimize side reactions .

Methodological Guidelines

  • Reproducibility : Document synthesis protocols, spectral parameters, and storage conditions in detail to enable replication .
  • Data Contradictions : Apply systematic review principles (e.g., COSMOS-E framework) to evaluate and harmonize conflicting results .
  • Ethical Reporting : Disclose limitations (e.g., impurity thresholds) and adhere to journal guidelines for supplementary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.